Indium phosphide is classified as a III-V semiconductor due to the presence of elements from groups III (indium) and V (phosphorus) of the periodic table. It is primarily sourced through chemical synthesis methods involving the reaction of indium with phosphorus or through various high-temperature processes.
Indium phosphide can be synthesized through several methods:
The synthesis process often requires careful control of temperature and pressure to ensure the formation of high-quality crystals. For instance, the reaction between indium iodide and white phosphorus at elevated temperatures has been documented as an effective route for producing indium phosphide.
Indium phosphide crystallizes in a zinc blende structure, which is characterized by a face-centered cubic lattice where each indium atom is tetrahedrally coordinated by four phosphorus atoms and vice versa. This arrangement contributes to its electronic properties.
Indium phosphide participates in various chemical reactions, particularly in the formation of quantum dots and other nanostructures:
The synthesis of indium phosphide quantum dots often involves using tris(dimethylamino)phosphine as a precursor, allowing for a controlled growth environment that minimizes oxidation during synthesis.
The mechanism by which indium phosphide operates in electronic applications relies on its direct bandgap property, which allows for efficient electron-hole pair generation when exposed to light or electrical stimulation. This characteristic makes it suitable for applications such as laser diodes and photonic integrated circuits.
Indium phosphide finds extensive use across various scientific fields:
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